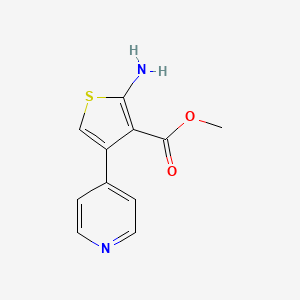

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate

Übersicht

Beschreibung

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate is a chemical compound with the molecular formula C11H10N2O2S. It is known for its unique structure, which includes a thiophene ring substituted with an amino group, a pyridine ring, and a carboxylate ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and pyridine groups. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate has been investigated for its potential therapeutic effects in various medical applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

- Antitumor Potential : Preliminary studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, particularly in breast cancer models. In vitro assays demonstrated a reduction in cell viability and alterations in cell cycle progression .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases .

Biological Studies

The biological activities associated with this compound include:

- Enzyme Modulation : It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics .

- Antiviral Properties : Studies have indicated that this compound may inhibit viral replication, particularly against coronaviruses, positioning it as a candidate for antiviral drug development .

Material Science

In addition to its medicinal properties, this compound is explored for its applications in materials science:

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial efficacy of this compound showed promising results against ESBL-producing Escherichia coli. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antimicrobial | 5 μg/mL |

| Control (Ciprofloxacin) | Antimicrobial | 0.5 μg/mL |

Case Study 2: Antitumor Activity

In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) revealed that this compound significantly inhibited cell proliferation. The growth inhibition was assessed using the sulforhodamine B assay, indicating its potential as an anticancer agent.

| Cell Line | GI50 (μM) | Effect on Cell Cycle |

|---|---|---|

| MDA-MB-231 | 13 | Increased G0/G1 phase |

Wirkmechanismus

The mechanism of action of Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminopyrimidine Derivatives: These compounds share the amino group and heterocyclic structure but differ in the ring system.

Indole Derivatives: Indole compounds have a similar aromatic system and are known for their diverse biological activities

Uniqueness

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate is unique due to its combination of a thiophene ring with a pyridine and amino group. This structure provides distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique arrangement of a thiophene ring, a pyridine ring, an amino group, and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 234.28 g/mol. The presence of these functional groups contributes to its reactivity and biological activity, making it a versatile compound in organic synthesis and medicinal applications.

Enzyme Interactions

This compound has been shown to interact with various enzymes, notably prolyl-4-hydroxylase, which plays a crucial role in collagen synthesis. This interaction can inhibit the enzyme's activity, thereby reducing collagen production. Such inhibition may have implications for conditions characterized by excessive collagen deposition, such as fibrosis.

Cellular Effects

In cellular studies, this compound has demonstrated significant effects on cell signaling pathways and gene expression. For instance, it influences hydroxyproline content in HSC-T6 cells, indicating its role in collagen metabolism and potential therapeutic applications in liver fibrosis. The compound's ability to modulate cellular processes positions it as a candidate for further research in fibrotic diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding to Biomolecules : The compound can form hydrogen bonds with specific biomolecules due to the presence of the amino and pyridine groups. This interaction is crucial for its inhibitory effects on enzymes like prolyl-4-hydroxylase.

- Electron-rich Thiophene Ring : The thiophene ring's electron-rich nature allows it to participate in π-π interactions and other non-covalent interactions, enhancing its binding affinity to target proteins .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. Its structural components may contribute to this activity; however, further research is necessary to elucidate the full range of its antimicrobial effects.

Anticancer Potential

Research has also suggested potential anticancer properties for this compound. It may affect cancer cell proliferation through the modulation of signaling pathways involved in cell growth and apoptosis. Specific case studies are needed to validate these findings and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate | Similar structure with different pyridine position | Potentially different biological activities |

| Methyl 5-amino-thiophene-2-carboxylate | Contains an amino group on thiophene | Different reactivity due to position of groups |

| Methyl 2-(pyridin-2-yloxy)thiophene-3-carboxylate | Contains an ether linkage | May exhibit different solubility and stability |

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of structural optimization in drug design.

Eigenschaften

IUPAC Name |

methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-2-4-13-5-3-7/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXUCDRKQIJIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397232 | |

| Record name | methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438229-64-2 | |

| Record name | methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.